4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)benzonitrile
Overview
Description
4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)benzonitrile is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)benzonitrile typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under dehydrating conditions, such as using polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Piperidine Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, where the benzimidazole derivative reacts with piperidine under controlled conditions.
Benzonitrile Attachment:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The benzimidazole and piperidine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, reduced amines, and other functionalized compounds .
Scientific Research Applications
4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(1H-Benzo[d]imidazol-2-yl)aniline: Shares the benzimidazole core but lacks the piperidine and benzonitrile groups.
2-Piperidin-4-yl-1H-benzimidazole: Contains the piperidine and benzimidazole moieties but lacks the benzonitrile group.
Uniqueness
4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)benzonitrile is unique due to its combination of the benzimidazole, piperidine, and benzonitrile groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[[4-(1H-benzimidazol-2-yl)piperidin-1-yl]methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c21-13-15-5-7-16(8-6-15)14-24-11-9-17(10-12-24)20-22-18-3-1-2-4-19(18)23-20/h1-8,17H,9-12,14H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHOPAZAWAEQGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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